7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
This compound features a pyrazolo[4,3-c]pyridin-3-one core, substituted with a phenyl group at position 2, a 2-methoxyethyl chain at position 5, and a 4-(2,5-dimethylbenzyl)piperazine-1-carbonyl moiety at position 5. The piperazine group is a common pharmacophore in medicinal chemistry, often enhancing binding affinity to biological targets such as kinases or G protein-coupled receptors . The 2-methoxyethyl substituent may improve solubility compared to alkyl chains, while the 2,5-dimethylbenzyl group on piperazine likely increases lipophilicity, influencing membrane permeability and metabolic stability . Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrazolo-pyridinones and piperazine derivatives) exhibit diverse biological activities, including antimicrobial and kinase inhibitory effects .
Properties
IUPAC Name |
7-[4-[(2,5-dimethylphenyl)methyl]piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O3/c1-21-9-10-22(2)23(17-21)18-31-11-13-33(14-12-31)28(35)25-19-32(15-16-37-3)20-26-27(25)30-34(29(26)36)24-7-5-4-6-8-24/h4-10,17,19-20H,11-16,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXKOXWLBBBTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C27H33N5O4
- Molecular Weight : 491.592 g/mol
- Purity : Typically around 95%
The compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The presence of piperazine and various substituents enhances its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine moiety is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, potentially influencing mood and cognition.
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties. For instance, studies indicate that modifications on the pyrazole ring can enhance activity against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
- Cytotoxic Effects : Preliminary studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, possibly through apoptosis induction.
Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
A study explored the antimicrobial properties of several pyrazole derivatives, including related compounds to our target molecule. Results showed that compounds with specific functional groups exhibited higher efficacy against Gram-positive bacteria. The introduction of a carboxamido group was particularly noted for enhancing antimicrobial activity .
Case Study 2: Cytotoxicity in Cancer Models
In vitro assays on cancer cell lines demonstrated that compounds structurally similar to this compound induced significant apoptosis. The study suggested that the pyrazole ring plays a crucial role in mediating these effects through reactive oxygen species (ROS) generation .
Case Study 3: Neuropharmacological Effects
Research into piperazine derivatives indicated potential benefits in treating anxiety and depression by modulating serotonin pathways. The specific interactions of the compound at various receptor sites remain an area for further exploration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound is compared to three analogs (Table 1):
Table 1: Structural Comparison of Pyrazolo-Pyridinone Derivatives
Key Observations :
- Position 5 Substituents : The 2-methoxyethyl group in the target compound may enhance aqueous solubility compared to the ethyl group in the fluorophenyl analog .
- Core Heterocycles: Fused pyrazolo-pyridinones (target compound) vs. pyrazolo-pyrano-pyrimidinones () differ in ring saturation and heteroatom placement, affecting conformational flexibility and π-π stacking interactions .
Key Observations :
- The target compound likely employs a piperazine-carbamoylation step similar to ’s fluorophenyl analog, though the dimethylbenzyl group may require harsher coupling conditions .
- Multi-component reactions (MCRs) (e.g., ) offer efficiency but may struggle with regioselectivity in complex fused systems .
Physicochemical and Pharmacological Properties
Table 3: Property Comparison
Key Observations :
- The 2-methoxyethyl group in the target compound balances lipophilicity (LogP ~3.8) and solubility, whereas the ethyl group in the fluorophenyl analog reduces solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
